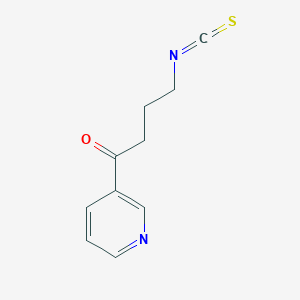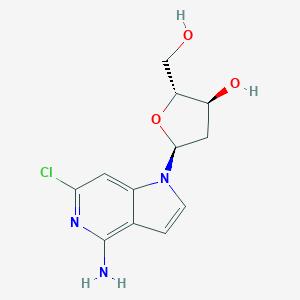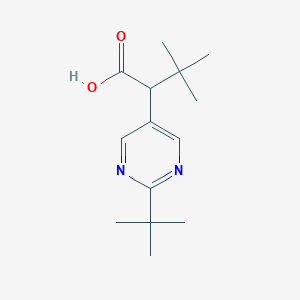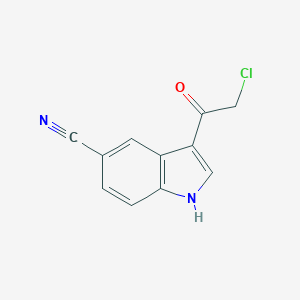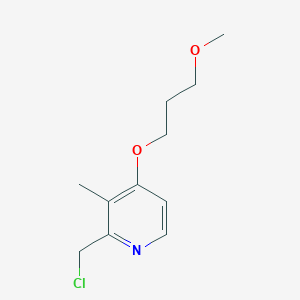
2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine
概要
説明
Synthesis Analysis
The synthesis of "2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine" involves multiple steps starting from basic pyridine derivatives. Pan Xiang-jun et al. (2006) outlined a method starting from 4-chloro-2,3-dimethylpyridine N-oxide, leading to the target compound through a series of reactions including hydrolysis, halogenation, and condensation, achieving yields up to 93% for the final step. The process demonstrates the complexity and efficiency of synthesizing such specialized pyridine derivatives (Pan Xiang-jun, 2006).
Molecular Structure Analysis
Marijana Jukić et al. (2010) conducted a detailed analysis of a structurally related compound using X-ray crystallography, IR, NMR, and electronic spectroscopy. Their findings offer insights into the geometric parameters, crystalline structure, and optical properties, highlighting the significance of molecular structure analysis in understanding the behavior and potential applications of such compounds (Jukić et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of "2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine" encompasses a variety of reactions due to its functional groups. Xia Liang et al. (2007) explored its synthesis using a POCl3/CH2Cl2/Et3N system, emphasizing the compound's utility as a reactive intermediate for further chemical transformations. This study showcases the versatility of the compound in synthetic chemistry (Xia Liang, 2007).
科学的研究の応用
Synthesis of Benzimidazole Derivatives
2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine has been utilized in the synthesis of benzimidazole derivatives. For instance, Pan Xiang-jun (2006) used this compound in the synthesis of 2-{[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methylthio}-1H-benzimidazole. The synthesis involved multiple steps, including halogenation and condensation, resulting in a product with 98.5% purity (Pan Xiang-jun, 2006).
Proton Pump Inhibition Agents
Wang Jin-min (2007) synthesized a proton pump inhibition agent using 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine. This research led to the production of a benzimidazole derivative, potentially useful in proton pump inhibition (Wang Jin-min, 2007).
Synthesis of Pyridine Derivatives
This compound has been pivotal in synthesizing various pyridine derivatives. Xia Liang (2007) reported using a selective chlorinating reagent system to synthesize 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine, which was confirmed by 1H NMR and IR (Xia Liang, 2007).
Preparation of 2-chloromethyl-3,4-dimethoxypyridine Hydrochloride
Dai Gui-yuan (2003) improved the method for preparing 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, an important intermediate in several chemical processes (Dai Gui-yuan, 2003).
Antimicrobial Applications
Hiroyuki Nakazumi et al. (1984) explored the chloromethylation of thioflavones, using derivatives of chloromethyl compounds to produce substances with significant antimicrobial activity (Hiroyuki Nakazumi et al., 1984).
Safety And Hazards
特性
IUPAC Name |
2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2/c1-9-10(8-12)13-5-4-11(9)15-7-3-6-14-2/h4-5H,3,6-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYNCLYLFSMFQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CCl)OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452642 | |
| Record name | 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine | |
CAS RN |
117977-20-5 | |
| Record name | 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117977-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

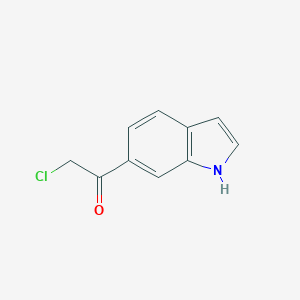
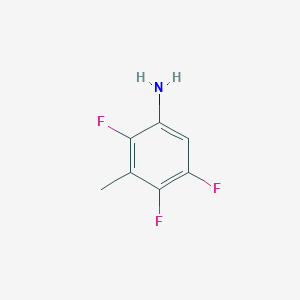
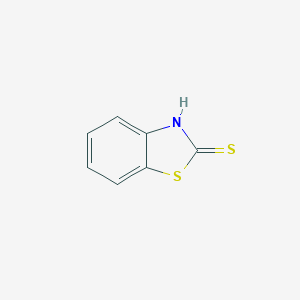
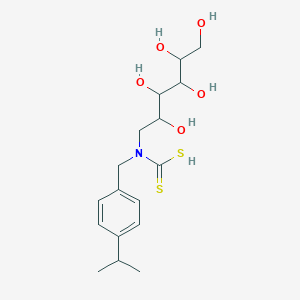
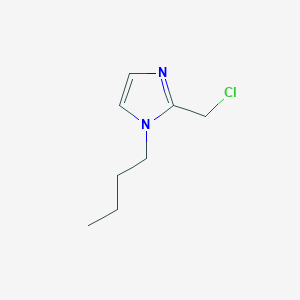
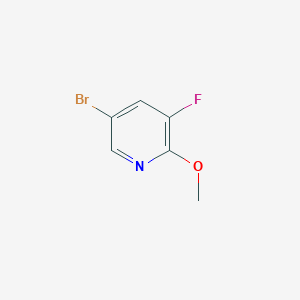
![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione](/img/structure/B37685.png)
![(R)-1,4-Dioxaspiro[4.5]decane-2-methanol](/img/structure/B37686.png)
